molecular formula C14H14ClN3O3S B2391831 N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide CAS No. 2224207-80-9

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide

Cat. No.: B2391831
CAS No.: 2224207-80-9
M. Wt: 339.79
InChI Key: RERDYUGARAFKDI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have a wide range of therapeutic benefits.

Mechanism of Action

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide selectively inhibits JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It has been demonstrated to reduce the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improve the clinical outcomes of patients with inflammatory bowel disease. This compound has also been shown to have a favorable safety profile in clinical trials.

Advantages and Limitations for Lab Experiments

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, as well as its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of this compound in patients with chronic inflammatory diseases. Additionally, research is needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers that can predict treatment response. Finally, the potential therapeutic applications of this compound in other diseases, such as cancer and autoimmune disorders, warrant further investigation.
In conclusion, this compound is a promising therapeutic agent with potent anti-inflammatory effects. Its selective inhibition of JAK enzymes makes it an attractive target for the treatment of chronic inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide involves the reaction of 3-chloro-2-pyrazol-1-ylphenylamine with 3-ethenylsulfonylpropanoic acid chloride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has been investigated for its therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses.

Properties

IUPAC Name

N-(3-chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-22(20,21)10-7-13(19)17-12-6-3-5-11(15)14(12)18-9-4-8-16-18/h2-6,8-9H,1,7,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERDYUGARAFKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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